1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one 1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16325584
InChI: InChI=1S/C20H20ClN3O4/c21-15-3-1-4-16(12-15)24-13-14(11-18(24)25)19(26)22-6-8-23(9-7-22)20(27)17-5-2-10-28-17/h1-5,10,12,14H,6-9,11,13H2
SMILES:
Molecular Formula: C20H20ClN3O4
Molecular Weight: 401.8 g/mol

1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

CAS No.:

Cat. No.: VC16325584

Molecular Formula: C20H20ClN3O4

Molecular Weight: 401.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one -

Specification

Molecular Formula C20H20ClN3O4
Molecular Weight 401.8 g/mol
IUPAC Name 1-(3-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one
Standard InChI InChI=1S/C20H20ClN3O4/c21-15-3-1-4-16(12-15)24-13-14(11-18(24)25)19(26)22-6-8-23(9-7-22)20(27)17-5-2-10-28-17/h1-5,10,12,14H,6-9,11,13H2
Standard InChI Key NEWBPTFYUUGLMM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4

Introduction

Chemical Identity and Structural Features

1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one (molecular formula: C₂₁H₂₁ClN₄O₄) is a polycyclic compound characterized by three distinct moieties:

  • A pyrrolidin-2-one lactam ring at the core.

  • A 3-chlorophenyl group attached to the nitrogen atom of the lactam.

  • A piperazine ring linked via a carbonyl group to the pyrrolidinone, with a furan-2-ylcarbonyl substituent on the distal nitrogen.

The stereochemistry of the molecule remains unspecified in available literature, though analogous compounds often exhibit racemic mixtures or specific enantiomeric configurations depending on synthetic routes .

Key Structural Descriptors

PropertyValue
Molecular Weight420.87 g/mol
logP (Partition Coefficient)~3.2 (estimated)
Hydrogen Bond Acceptors6
Polar Surface Area~85 Ų

The furan-2-ylcarbonyl group introduces aromaticity and potential π-π stacking interactions, while the piperazine moiety enhances solubility and bioavailability through its basic nitrogen atoms .

Synthetic Pathways and Optimization

The synthesis of this compound involves multi-step reactions, typically beginning with the formation of the pyrrolidin-2-one core.

Pyrrolidin-2-one Core Formation

Cyclization of γ-aminobutyric acid (GABA) derivatives or ketone precursors is a common strategy. For example, 4-aminobutyric acid may undergo intramolecular lactamization under acidic conditions to yield pyrrolidin-2-one.

Piperazine-Furan Carbonyl Conjugation

The final step couples the 4-(furan-2-ylcarbonyl)piperazine to the pyrrolidinone core using carbodiimide-based coupling reagents (e.g., EDCI/HOBt). This reaction typically proceeds in dichloromethane or DMF at room temperature .

Example Synthesis Protocol:

  • React 1-(3-chlorophenyl)pyrrolidin-2-one with 4-(furan-2-ylcarbonyl)piperazine (1:1 molar ratio).

  • Add EDCI (1.2 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Stir at 25°C for 12–24 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield: ~60–70% (estimated from analogous syntheses) .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • Aqueous Solubility: Low (<1 mg/mL), attributed to the hydrophobic chlorophenyl and furan groups .

  • logD₇.₄: ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

In vitro studies on similar compounds show:

  • CYP3A4 Inhibition: Moderate (IC₅₀ ≈ 15 μM) .

  • Microsomal Clearance: High (>50% remaining after 30 minutes in rat liver microsomes).

Challenges and Future Directions

  • Stereochemical Control: Enantioselective synthesis remains unexplored.

  • Bioavailability Enhancement: Prodrug strategies (e.g., esterification) could improve solubility.

  • Target Validation: High-throughput screening is needed to identify primary targets.

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